molecular formula C18H17F2N5OS B2536833 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide CAS No. 897614-43-6

2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide

Cat. No. B2536833
CAS RN: 897614-43-6
M. Wt: 389.42
InChI Key: FRNUVDAZSQCQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide is a useful research compound. Its molecular formula is C18H17F2N5OS and its molecular weight is 389.42. The purity is usually 95%.
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Scientific Research Applications

Novel Insecticides

Research has shown that compounds with unique chemical structures, such as Flubendiamide, exhibit strong insecticidal activity, particularly against lepidopterous pests. The unique structure, featuring novel substituents like a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its high efficacy and safety for non-target organisms. This suggests that derivatives of the chemical may have potential applications in the development of novel insecticides as part of integrated pest management programs (Tohnishi et al., 2005).

Advanced Material Synthesis

Compounds with complex structures, including those related to 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide, can be integral in synthesizing new materials with desirable properties. For instance, aromatic polyimides with pendent fluorenamide moieties, synthesized from diamine monomers containing fluorene units, demonstrate high thermal stability and solubility in common solvents, indicating their suitability for advanced technological applications (Rafiee & Golriz, 2014).

Anticancer Research

Studies on Schiff’s bases containing thiadiazole scaffolds and benzamide groups have shown promising in vitro anticancer activity against several human cancer cell lines. This highlights the potential of structurally complex benzamide derivatives in the development of new anticancer drugs, demonstrating the broad applicability of such compounds in medical research (Tiwari et al., 2017).

Chemical Synthesis and Drug Development

The efficient synthesis of complex benzamide derivatives, such as those involving microwave-assisted Fries rearrangement, underscores their utility in chemical synthesis and drug development. These processes allow for the creation of molecules with potential applications in pharmaceuticals, including as intermediates in the synthesis of more complex therapeutic agents (Moreno-Fuquen et al., 2019).

Luminescence Sensing

Lanthanide-organic frameworks utilizing dimethylphenyl imidazole dicarboxylate-based structures have been shown to exhibit selective sensitivity to benzaldehyde-based derivatives. This indicates the potential of similar compounds for the development of novel fluorescence sensors, useful in various analytical and diagnostic applications (Shi et al., 2015).

properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5OS/c1-11-7-8-13(9-12(11)2)25-16(22-23-24-25)10-21-17(26)14-5-3-4-6-15(14)27-18(19)20/h3-9,18H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUVDAZSQCQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide

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